molecular formula C24H22ClNO3 B11401944 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11401944
M. Wt: 407.9 g/mol
InChI Key: JAKHZEHFEQVOIA-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with chlorophenyl, furan, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzylamine with furan-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 3,6,7-trimethylbenzofuran-2-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE
  • N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE
  • N-[(4-METHOXYPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H22ClNO3

Molecular Weight

407.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H22ClNO3/c1-15-6-11-21-17(3)23(29-22(21)16(15)2)24(27)26(14-20-5-4-12-28-20)13-18-7-9-19(25)10-8-18/h4-12H,13-14H2,1-3H3

InChI Key

JAKHZEHFEQVOIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4)C)C

Origin of Product

United States

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